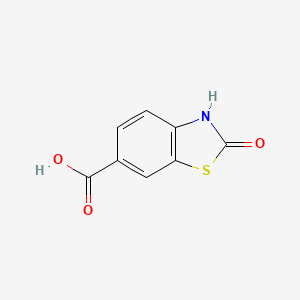

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Description

BenchChem offers high-quality 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSGINUZRHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556123 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99615-68-6 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and a thorough characterization profile based on available data.

Compound Overview

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, also known as 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a benzothiazole derivative featuring both a hydroxyl (in its tautomeric oxo form) and a carboxylic acid functional group. These functionalities impart specific chemical properties and potential biological activities to the molecule.

Table 1: Physicochemical Properties of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃S | [1] |

| Molecular Weight | 195.20 g/mol | [1] |

| Melting Point | >300 °C | |

| Appearance | Off-white to pale yellow solid (Predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) |

Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid

Two primary synthetic routes are proposed for the synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. The first route involves the construction of the benzothiazole ring from a substituted aniline precursor. The second route starts with a pre-formed 2-aminobenzothiazole derivative.

Synthetic Route 1: Cyclization of a Substituted Aniline

This approach involves the synthesis of a substituted aminophenol followed by a cyclization reaction to form the benzothiazole ring.

Caption: Synthetic workflow for Route 1.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 2-Thio-1,3-benzothiazole-6-carboxylic acid.

-

To a solution of 4-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), an equimolar amount of a thiocarbonyl source, such as potassium thiocyanate or carbon disulfide, is added.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.

-

-

Step 2: Oxidation to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

-

The intermediate from Step 1 is suspended in an aqueous solution of a suitable oxidizing agent (e.g., hydrogen peroxide) or subjected to hydrolysis under acidic or basic conditions.

-

The mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC).

-

The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

-

Synthetic Route 2: Conversion of 2-Aminobenzothiazole-6-carboxylic acid

This route begins with the readily available 2-aminobenzothiazole-6-carboxylic acid, which is then converted to the desired 2-hydroxy derivative.

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Based on literature for similar compounds):

-

Method A: Alkaline Hydrolysis

-

A mixture of 2-aminobenzothiazole-6-carboxylic acid and a solid alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in an alkali-resistant solvent (e.g., a high-boiling glycol) is heated at a high temperature (e.g., 160-165 °C) for several hours.[2]

-

The reaction mixture is then cooled, and the resulting salt of the ortho-mercapto-N-phenylurea intermediate is precipitated.[2]

-

The intermediate is then treated with an aqueous acid (e.g., hydrochloric acid) and heated (e.g., 80-90 °C) to facilitate cyclization to the final product.[2]

-

After cooling, the precipitated 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is collected by filtration, washed with water, and dried.[2]

-

-

Method B: Diazotization and Hydrolysis

-

2-Aminobenzothiazole-6-carboxylic acid is dissolved in an aqueous mineral acid (e.g., sulfuric acid).

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The diazonium salt solution is then added to a boiling aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

-

Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected analytical data.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 196.01 |

| [M-H]⁻ | 194.00 |

| Molecular Ion [M]⁺ | 195.00 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding |

| ~3000 | N-H (Amide tautomer) | Broad, in the same region as O-H |

| ~1700-1680 | C=O (Carboxylic Acid) | Strong absorption |

| ~1650 | C=O (Amide tautomer) | Strong absorption |

| ~1600, 1470 | C=C (Aromatic) | Medium to strong absorptions |

| ~1300 | C-O (Carboxylic Acid) | Medium absorption |

| ~1250 | C-N | Medium absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | broad singlet | COOH |

| ~11.5 | broad singlet | NH (tautomer) |

| ~8.2 | doublet | H-4 |

| ~7.9 | doublet of doublets | H-5 |

| ~7.5 | doublet | H-7 |

Table 5: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | COOH |

| ~160 | C=O (C-2) |

| ~150 | C-7a |

| ~135 | C-3a |

| ~128 | C-6 |

| ~125 | C-5 |

| ~122 | C-4 |

| ~115 | C-7 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. While detailed experimental data for this specific molecule is limited in the public domain, the provided protocols and predicted characterization data, based on established chemical principles and analysis of related compounds, offer a solid foundation for researchers and scientists working with this and similar benzothiazole derivatives. Further experimental validation of the proposed synthetic routes and spectroscopic data is encouraged.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound with the molecular formula C₈H₅NO₃S, is a molecule of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, fused from a benzene and a thiazole ring, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid functional groups, imparts specific stereochemical and electronic properties that are crucial for its biological activity and application in materials. This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, drawing upon available data for the parent molecule and closely related structures.

Molecular Structure

The core of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is the bicyclic benzothiazole system. A hydroxyl group is substituted at the 2-position of the thiazole ring, and a carboxylic acid group is attached to the 6-position of the benzene ring. The IUPAC name for this compound is 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid, indicating that it exists in a tautomeric equilibrium with its keto form.

The benzothiazole ring system is known to be planar, a consequence of the aromaticity of the fused rings. This planarity is a key determinant of the molecule's overall shape and its ability to participate in intermolecular interactions such as π-π stacking.

Conformational Analysis

The conformation of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is largely dictated by the orientation of the carboxylic acid group relative to the planar benzothiazole ring. Due to the potential for extended conjugation, the most stable conformation is expected to be one where the carboxylic acid group is coplanar with the aromatic ring system. This planarity would facilitate electron delocalization across the molecule.

Intramolecular and intermolecular hydrogen bonding play a significant role in stabilizing the conformation. The hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the nitrogen atom of the thiazole ring. In the solid state, intermolecular hydrogen bonds involving both the hydroxyl and carboxylic acid groups, as well as π-π stacking interactions between the planar benzothiazole rings, are anticipated to be the dominant forces governing the crystal packing.

Data Presentation

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-S (thiazole) | ~ 1.75 | |

| C-N (thiazole) | ~ 1.38 | |

| C=N (thiazole) | ~ 1.31 | |

| C-C (benzene) | ~ 1.39 - 1.41 | |

| C-C (fusion) | ~ 1.40 | |

| C2-O (hydroxyl) | ~ 1.35 | |

| C6-C (carboxyl) | ~ 1.49 | |

| C=O (carboxyl) | ~ 1.22 | |

| C-O (carboxyl) | ~ 1.34 | |

| **Bond Angles (°) ** | ||

| C-S-C (thiazole) | ~ 90 | |

| S-C-N (thiazole) | ~ 115 | |

| C-N-C (thiazole) | ~ 110 | |

| Angles in Benzene Ring | ~ 120 | |

| C5-C6-C (carboxyl) | ~ 120 | |

| O=C-O (carboxyl) | ~ 123 | |

| Dihedral Angles (°) | ||

| Benzothiazole Ring | ~ 0 (planar) | |

| C5-C6-C-O (carboxyl) | ~ 0 or 180 (coplanar) |

Note: These values are estimations based on related structures and computational models and should be confirmed by experimental data for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

Experimental Protocols

Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

A plausible synthetic route to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid involves the cyclization of a substituted aminothiophenol. A general experimental protocol is outlined below:

Step 1: Synthesis of 2-amino-5-carboxythiophenol

This intermediate can be prepared from 4-aminobenzoic acid through a multi-step synthesis involving chlorosulfonation followed by reduction.

Step 2: Cyclization to form the benzothiazole ring

The 2-amino-5-carboxythiophenol is then reacted with a suitable reagent to form the thiazole ring and introduce the hydroxyl group at the 2-position. A common method involves reaction with urea or a related compound under heating.

Detailed Protocol:

-

A mixture of 2-amino-5-carboxythiophenol and urea (in a 1:1.5 molar ratio) is heated at 180-200 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and treated with an aqueous solution of sodium hydroxide to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Structural Characterization

X-ray Crystallography:

-

Single crystals of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid are grown by slow evaporation of a saturated solution in a suitable solvent.

-

A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

The collected data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.

Mandatory Visualization

Caption: 2D representation of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

Caption: Workflow for synthesis and characterization.

biological activity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives

A Technical Guide to the Biological Activity of 1,4-Benzothiazine Derivatives

Disclaimer: This technical guide addresses the biological activities of the broader class of 1,4-benzothiazine derivatives due to a lack of specific published research on 2-Hydroxy-1,4-benzothiazine-6-carboxylic acid derivatives at the time of this writing. The information presented herein is based on available scientific literature for structurally related compounds and is intended for researchers, scientists, and drug development professionals.

The 1,4-benzothiazine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties.[1][2][3][4][5][6] This versatile framework, formed by the fusion of a benzene ring with a thiazine ring, serves as a cornerstone for the development of novel therapeutic agents.[1][3] Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][3][5][6]

Anticancer Activity

1,4-Benzothiazine derivatives have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves halting the development, proliferation, and vasculature of cancer cells.[1][7][8]

A series of 2,3-disubstituted-1,4-benzothiazines were synthesized and evaluated for their efficacy against lung cancer.[7][8] Among the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (designated as 3c) was identified as a particularly potent agent against the A-549 lung cancer cell line.[7][8] This compound was found to effectively downregulate various pro-inflammatory genes, such as IL1-α, IL1-β, IL6, vimentin, COX-2, IL8, and TNF-α in vitro.[7][8] Further studies using colony formation unit assays and wound healing assays confirmed the ability of this molecule to suppress the proliferation and migration of lung cancer cells.[7]

Another study reported on benzamide-based benzothiazole derivatives, with the difluorobenzamide-containing compound showing significant anti-proliferative activity against MCF-7 and HepG2 cell lines.[9] Additionally, certain benzothiazole derivatives have exhibited good anticancer activities against the A549 lung carcinoma cell line, with IC50 values in the microgram per milliliter range.[9]

Table 1: Anticancer Activity of Benzothiazine and Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (3c) | A-549 (Lung) | Cell Viability | Most active in series | [7][8] |

| Diflourobenzamide containing benzothiazole | MCF-7 (Breast) | % Inhibition | 64 ± 2 µM | [9] |

| Diflourobenzamide containing benzothiazole | HepG2 (Liver) | % Inhibition | 64 ± 6 µM | [9] |

| Benzothiazole Derivative 61 | A549 (Lung) | IC50 | 10.67 ± 2.02 µg/mL | [9] |

| Benzothiazole Derivative 62 | A549 (Lung) | IC50 | 9.0 ± 1.0 µg/mL | [9] |

Antimicrobial Activity

The 1,4-benzothiazine core is also a key feature in the development of new antimicrobial agents.[3] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10][11][12]

A study focused on 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues revealed significant antimicrobial activity.[10] Notably, the synthetic intermediates, chloro-substituted-2-amino-5-fluorobenzenethiols, exhibited the highest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values between 2 and 8 µg/mL against Gram-positive bacteria and fungi.[10]

Another series of 4H-1,4-benzothiazines synthesized from 2-Amino-3,5,6-trichlorobenzenethiol and β-diketones/β-ketoesters also demonstrated excellent antimicrobial results.[11] These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with MIC values ranging from 41 to 158 µg/mL.[11]

Table 2: Antimicrobial Activity of 1,4-Benzothiazine Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates) | Gram-positive bacteria | 2 - 8 | [10] |

| Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates) | Fungi panel | 2 - 8 | [10] |

| Substituted 4H-1,4-benzothiazines | Escherichia coli (MTCC 2939) | 58 - 158 | [11] |

| Substituted 4H-1,4-benzothiazines | Bacillus subtilis (MTCC 441) | 41 - 124 | [11] |

| Substituted 4H-1,4-benzothiazines | Streptomyces griseus (MTCC 1998) | 85 - 128 | [11] |

| Substituted 4H-1,4-benzothiazines | Aspergillus niger (MTCC 281) | 59 - 78 | [11] |

| Substituted 4H-1,4-benzothiazines | Rhizopus stolonifer (MTCC 2591) | 85 - 118 | [11] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, 1,4-benzothiazine derivatives are known for a variety of other biological activities, including anti-inflammatory, analgesic, and diuretic properties.[6] Research into N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides, which are structurally related to the topic of this guide, has shown that substitutions on the anilide moiety can significantly impact their analgesic activity and renal function effects.

Experimental Protocols

General Synthesis of 2,3-disubstituted-1,4-benzothiazines

A facile and green approach for synthesizing 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls.[7][8] This method utilizes a catalytic amount of ceric ammonium nitrate. The synthesized molecules are then characterized by spectral analysis.[7][8]

Anticancer Activity Evaluation

-

Cell Viability Assay (MTT Assay): The anti-proliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as A-549 for lung cancer, are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

-

Colony Formation Unit Assay: This assay assesses the long-term proliferative potential of cancer cells after treatment. Cells are seeded at a low density in culture dishes and treated with the test compounds. After a period of incubation to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Wound Healing Assay: This assay is used to evaluate the effect of compounds on cell migration. A "wound" or scratch is made in a confluent monolayer of cancer cells. The cells are then treated with the test compound, and the closure of the wound is monitored and photographed at different time points. The rate of wound closure is compared between treated and untreated cells.

Antimicrobial Activity Screening

-

Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a specific volume of the test compound solution is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11] A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Visualizations

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of 1,4-benzothiazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

Caption: Logical diagram illustrating the structure-activity relationship (SAR) concept for 1,4-benzothiazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. system.mthfrdoctors.com [system.mthfrdoctors.com]

- 5. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

A Comprehensive Spectroscopic Guide to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Abstract: This technical guide provides an in-depth spectroscopic analysis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (Molecular Formula: C₈H₅NO₃S, Molecular Weight: 195.20 g/mol ).[1][2] The document details expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate the identification and characterization of this compound for applications in research and drug development. A critical aspect of this molecule's analysis is its existence in tautomeric forms, primarily the 2-hydroxy-benzothiazole and the 2(3H)-benzothiazolone structures, which significantly influences its spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of the compound and provides insight into its structural stability and fragmentation patterns. The molecular ion peak is expected at an m/z of 195, corresponding to the compound's molecular weight.[1]

Data Presentation: Expected Mass Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Neutral Loss |

| 195 | [C₈H₅NO₃S]⁺ | Molecular Ion (M⁺) |

| 178 | [C₈H₄NO₂S]⁺ | Loss of OH radical from COOH |

| 151 | [C₇H₅NOS]⁺ | Loss of CO₂ (Decarboxylation) |

| 150 | [C₇H₄NOS]⁺ | Loss of COOH radical |

| 122 | [C₇H₄NS]⁺ | Subsequent loss of CO from the [M-COOH]⁺ fragment |

Fragmentation Pathway

The fragmentation of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in an electron ionization (EI) mass spectrometer is initiated by the loss of the carboxylic acid group, which is a common fragmentation pathway for aromatic carboxylic acids.[1][3]

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS).

-

Analysis Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire the full scan mass spectrum. For further structural elucidation, perform tandem MS (MS/MS) on the parent ion (m/z 195) to observe daughter ions and confirm fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorptions for the carboxylic acid group and the benzothiazole core. The broadness of the hydroxyl stretch is a key feature, often indicative of hydrogen bonding.[4][5] The presence of a distinct N-H stretching vibration alongside amide-like carbonyl absorption would confirm the presence of the 2(3H)-benzothiazolone tautomer.[1]

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid | Overlaps with C-H stretches; indicative of H-bonding.[6][7] |

| ~3340 | N-H Stretch (broad) | Amide (Tautomer B) | Indicates presence of the 2(3H)-benzothiazolone tautomer.[1] |

| ~3050 | C-H Stretch | Aromatic | |

| 1710 - 1680 | C=O Stretch (strong) | Carboxylic Acid | Position suggests conjugation with the aromatic ring.[7][8] |

| 1690 - 1660 | C=O Stretch (strong) | Amide (Tautomer B) | Carbonyl of the thiazolone ring. |

| ~1630 | C=N Stretch | Thiazole Ring | Characteristic of the thiazole system.[1] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands expected. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | |

| 950 - 910 | O-H Bend (broad) | Carboxylic Acid | Out-of-plane bend.[4] |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a mixture of 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. The spectra are predicted based on the 2(3H)-benzothiazolone-6-carboxylic acid structure, which is suggested by IR data to be a major tautomer.

Chemical Structure and Numbering

Caption: Tautomeric forms with atom numbering for NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region for the three protons on the benzene ring, along with highly deshielded, broad signals for the exchangeable protons of the carboxylic acid and the amide.[9]

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~12.0 - 13.0 | broad singlet | 1H |

| N-H | ~11.0 - 12.0 | broad singlet | 1H |

| H-7 | ~8.2 | doublet | 1H |

| H-5 | ~7.9 | doublet of doublets | 1H |

| H-4 | ~7.7 | doublet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the thiazolone ring are expected to be the most downfield signals.[6][7]

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~175 |

| COOH | ~167 |

| C-7a | ~152 |

| C-6 | ~135 |

| C-3a | ~132 |

| C-5 | ~125 |

| C-7 | ~123 |

| C-4 | ~115 |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

To confirm exchangeable protons (COOH, NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these protons should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 220 ppm.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though none are expected here besides aromatic CH).

-

General Workflow for Spectroscopic Analysis

Caption: Standard workflow for chemical structure elucidation.

References

- 1. Buy 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | 99615-68-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

antioxidant properties of substituted benzothiazole carboxylic acids

An In-depth Technical Guide to the Antioxidant Properties of Substituted Benzothiazole Carboxylic Acids

Introduction

Benzothiazole (1,3-benzothiazole) is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Benzothiazole derivatives have demonstrated anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties, among others.[1][2][3] A significant area of interest is their capacity to act as antioxidants, which is crucial for combating oxidative stress—a key factor in the pathogenesis of many multifactorial diseases, including cancer and neurodegenerative disorders.[2][4]

This technical guide focuses specifically on substituted benzothiazole carboxylic acids. The inclusion of a carboxylic acid group can modify the molecule's physicochemical properties, such as solubility and binding affinity to biological targets. This paper provides a comprehensive overview of their antioxidant properties, summarizing quantitative data, detailing experimental protocols for activity assessment, and illustrating key chemical and experimental workflows.

Mechanism of Antioxidant Action

The primary role of an antioxidant is its ability to neutralize highly reactive free radicals and reactive oxygen species (ROS).[4] Compounds like substituted benzothiazole carboxylic acids typically exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it and forming a more stable radical from the antioxidant itself.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion.

The presence of electron-donating groups on the benzothiazole ring system and the specific substitution pattern can significantly influence the compound's ability to participate in these processes.

Synthesis of Substituted Benzothiazole Carboxylic Acids

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenols with various functional groups.[5][6] When the desired product is a benzothiazole carboxylic acid, the starting materials typically include a substituted 2-aminothiophenol containing a carboxylic acid moiety or the condensation partner is a carbonyl compound also bearing a carboxylic acid group. A prevalent method involves the condensation of 2-aminothiophenol with appropriately substituted aldehydes or carboxylic acids.[5][6]

Quantitative Antioxidant Activity

The antioxidant potential of substituted benzothiazole carboxylic acids has been quantified using various in vitro assays. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.[7]

Below is a summary of reported antioxidant activities for selected substituted benzothiazole carboxylic acid derivatives.

| Compound ID | Structure / Name | Assay | Activity Metric | Reference |

| 9b | 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | DPPH | 25.1 ± 1.2 (% Inhibition at 1 mg/mL) | [2] |

| FRAP | 102.3 ± 4.5 (µmol TE/g) | [2] | ||

| 10b | 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid | DPPH | 29.3 ± 1.5 (% Inhibition at 1 mg/mL) | [2] |

| FRAP | 125.7 ± 5.1 (µmol TE/g) | [2] | ||

| 11b | 2-(2-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acid | DPPH | IC50 = 31.9 µM | [5] |

| BTA-1 | 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid | DPPH | IC50 = 78.4 µg/mL | [8] |

| ABTS | IC50 = 69.2 µg/mL | [8] | ||

| Standard | Ascorbic Acid | DPPH | IC50 = 24.3 µg/mL | [8] |

| Standard | Ascorbic Acid | ABTS | IC50 = 35.7 µg/mL | [8] |

Note: Direct comparison of values between studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[7] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[8]

-

Principle: The antioxidant donates a hydrogen atom or electron to the DPPH radical, causing a color change that is proportional to the radical scavenging activity. The absorbance is typically measured at 517 nm.[2][7]

-

Reagent Preparation:

-

Sample Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of dilutions from the stock solution to determine the IC50 value.[7]

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

-

Positive Control: Prepare solutions of a standard antioxidant, such as ascorbic acid or Trolox, at various concentrations.[7]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the sample solutions at different concentrations to respective wells.[7]

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.[7]

-

For the control well (A_control), mix the solvent (100 µL) with the DPPH solution (100 µL).[7]

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][7]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[7]

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[2][7] The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations and calculating the concentration that provides 50% inhibition.[7]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

-

Principle: The ABTS•+ is a blue-green radical cation. In the presence of an antioxidant, it is reduced back to the neutral ABTS, causing the color to fade. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[7][9]

-

Reagent Preparation:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[9]

-

Sample Solutions: Prepare sample and standard solutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Data Analysis: The scavenging percentage is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[7][10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex. The absorbance of this complex is measured at 593 nm.[2]

-

Reagent Preparation:

-

FRAP Reagent: The reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[2][7]

-

Sample Solutions: Prepare sample and standard solutions as previously described.

-

-

Assay Procedure:

-

Data Analysis: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is often expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of compound.[2]

Conclusion

Substituted benzothiazole carboxylic acids represent a promising class of antioxidant agents. In vitro studies consistently demonstrate their ability to scavenge free radicals and reduce oxidizing species. The data suggests that the nature and position of substituents on both the benzothiazole core and the attached aromatic rings play a crucial role in modulating this activity. The presence of hydroxyl or other electron-donating groups often enhances antioxidant potential. Standardized assays such as DPPH, ABTS, and FRAP are essential tools for quantifying this activity and enabling structure-activity relationship studies. Further research, including in vivo antioxidant studies and investigation into the specific signaling pathways they may modulate, is warranted to fully elucidate their therapeutic potential in combating diseases rooted in oxidative stress.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iris.unife.it [iris.unife.it]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid (CAS 99615-68-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6) and related compounds. Detailed experimental data and protocols specifically for this compound are limited in the reviewed literature. The experimental protocols provided are general examples for the benzothiazole class of molecules and should be adapted and optimized as necessary.

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, also known by its tautomeric form 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid, is a heterocyclic organic compound belonging to the benzothiazole family.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3][4] This guide aims to consolidate the available technical information on CAS 99615-68-6, covering its chemical properties, potential biological activities, and suppliers, while also highlighting areas where specific data is currently unavailable.

Chemical and Physical Properties

The fundamental properties of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid are summarized in the table below. The compound is characterized by a high melting point, suggesting significant thermal stability.[1] It can exist in two tautomeric forms, the enol (2-hydroxy) and keto (2-oxo) forms, a common feature for 2-hydroxybenzothiazoles.

| Property | Value | Reference |

| CAS Number | 99615-68-6 | [1] |

| IUPAC Name | 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | [1] |

| Molecular Formula | C₈H₅NO₃S | [1] |

| Molecular Weight | 195.2 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| SMILES | O=C(O)c1ccc2[nH]c(=O)sc2c1 | [1] |

| InChI Key | USZSGINUZRHINQ-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic route, based on related benzothiazole syntheses, is the reaction of 4-amino-3-mercaptobenzoic acid with a source of a carbonyl group, such as phosgene or a phosgene equivalent, which would lead to the formation of the 2-oxo-benzothiazole ring system.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

Biological Activity

While specific studies on the biological activity of CAS 99615-68-6 are limited, the benzothiazole scaffold is known to be a pharmacophore with a broad range of activities. Research on related compounds suggests that this molecule may possess antimicrobial, antioxidant, and enzyme-inhibiting properties.[1]

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.[2] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

General Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

A standard broth microdilution method is typically used to determine the MIC of a compound against microbial strains.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a McFarland standard of 0.5.

-

Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Note: This is a generalized protocol. Specific conditions such as media, incubation time, and temperature should be optimized for the specific microbial strains being tested.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives is often evaluated through their ability to scavenge free radicals. Common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

General Experimental Protocol for DPPH Radical Scavenging Assay:

-

Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.

-

Assay Procedure: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including kinases and metalloproteinases.[1] The carboxylic acid and hydroxyl groups on CAS 99615-68-6 could potentially interact with the active sites of such enzymes.

General Experimental Workflow for Enzyme Inhibition Assay:

Caption: A generalized workflow for determining the enzyme inhibitory activity of a compound.

Quantitative Biological Data:

Currently, there is no specific quantitative data (e.g., MIC or IC50 values) available in the public literature for the antimicrobial, antioxidant, or enzyme inhibitory activities of CAS 99615-68-6. The table below is provided as a template for recording such data once it becomes available through experimental investigation.

| Biological Activity | Assay | Target/Organism | Result (e.g., IC50, MIC) |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data not available |

| Antimicrobial | Broth Microdilution | Escherichia coli | Data not available |

| Antimicrobial | Broth Microdilution | Candida albicans | Data not available |

| Antioxidant | DPPH Scavenging | - | Data not available |

| Antioxidant | ABTS Scavenging | - | Data not available |

| Enzyme Inhibition | Kinase Assay | e.g., EGFR Kinase | Data not available |

Potential Signaling Pathways

Due to the lack of specific biological studies on CAS 99615-68-6, it is not possible to depict a specific signaling pathway that this compound modulates. However, based on the activities of other benzothiazole derivatives, potential interactions could be hypothesized. For instance, if the compound exhibits anti-inflammatory properties, it might interfere with pathways such as the NF-κB signaling pathway. If it acts as a kinase inhibitor, it could modulate various cell signaling cascades involved in cell proliferation and survival. These remain speculative without direct experimental evidence.

Suppliers

The following suppliers have been identified as potential sources for CAS 99615-68-6. It is recommended to contact the suppliers directly for the most up-to-date product specifications, including purity and availability.

| Supplier | Website/Contact Information |

| Smolecule | --INVALID-LINK-- |

| AK Scientific, Inc. | --INVALID-LINK-- |

| BLD Pharmatech Ltd. | --INVALID-LINK-- |

| Key Organics Limited | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

Conclusion

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6) is a member of the pharmacologically relevant benzothiazole family. While its general chemical properties are known, there is a significant gap in the publicly available literature regarding its specific synthesis protocols and quantitative biological activity. The information on related compounds suggests that it holds potential as an antimicrobial, antioxidant, and enzyme-inhibiting agent. Further research is required to elucidate its specific biological functions, mechanisms of action, and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the properties and potential of this compound.

References

- 1. Buy 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | 99615-68-6 [smolecule.com]

- 2. jchr.org [jchr.org]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiazole core with both hydroxyl and carboxylic acid functional groups, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, based on established methods for benzothiazole synthesis.

General Synthesis Approach

The synthesis of benzothiazole derivatives is most commonly achieved through the condensation reaction of a 2-aminothiophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or nitrile.[2][3][4][5][6] For the synthesis of the target molecule, a key precursor, 4-amino-3-mercaptobenzoic acid, will undergo cyclization with a carbonyl source to introduce the 2-hydroxy group.

Experimental Protocol

Objective: To synthesize 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.

Materials:

-

4-Amino-3-mercaptobenzoic acid

-

Triphosgene

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Distilled water

-

Ethanol

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and flask

-

pH meter or pH paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas, add 4-amino-3-mercaptobenzoic acid (1.0 eq).

-

Suspension: Suspend the starting material in 100 mL of anhydrous toluene. Begin stirring the mixture under an inert atmosphere.

-

Reagent Addition: Dissolve triphosgene (0.4 eq) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension at room temperature over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid product using a Buchner funnel and wash it with toluene (2 x 20 mL) to remove any unreacted starting materials.

-

Air-dry the crude product.

-

-

Purification:

-

Suspend the crude product in 100 mL of distilled water.

-

Slowly add a 2M NaOH solution until the solid dissolves completely, resulting in a clear solution.

-

Add a small amount of activated carbon and stir for 15 minutes to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

Acidify the filtrate by slowly adding concentrated HCl with stirring until the pH reaches approximately 2-3.

-

A precipitate of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid will form.

-

Collect the purified product by filtration, wash thoroughly with cold distilled water until the washings are neutral to pH paper, and then wash with a small amount of cold ethanol.

-

-

Drying and Characterization:

-

Dry the purified product in a vacuum oven at 60-70°C overnight.

-

Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅NO₃S | [1][7] |

| Molecular Weight | 195.20 g/mol | [1][7] |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | > 300 °C | [1] |

| Theoretical Yield | Calculated based on starting material | - |

| Actual Yield | To be determined experimentally | - |

| Purity (by HPLC) | > 95% (Target) | - |

Mandatory Visualization

References

- 1. Buy 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | 99615-68-6 [smolecule.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Application Notes: Utilizing 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic organic compound with a benzothiazole core. While direct, published applications of this specific molecule in proteomics are not extensively documented, its chemical structure provides a versatile scaffold for the development of novel reagents for protein analysis. The benzothiazole moiety is known for its fluorescent properties, making it an attractive component for the synthesis of probes for protein labeling and detection. This document outlines a hypothetical, yet scientifically plausible, application of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in proteomics research, focusing on its conversion into an amine-reactive fluorescent probe for protein labeling and subsequent analysis.

The protocols provided are based on established chemical and proteomic methodologies and are intended to serve as a guide for researchers interested in exploring the potential of this compound.

Hypothetical Application: Synthesis of an Amine-Reactive Fluorescent Probe

The carboxylic acid group on 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid can be readily functionalized to create a reactive group for covalent attachment to proteins. A common strategy in bioconjugation is the creation of an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) under mild conditions to form stable amide bonds.

The resulting fluorescently labeled proteins can then be used in a variety of proteomics workflows, including in-gel fluorescence visualization, Western blotting, and mass spectrometry-based identification and quantification.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid NHS Ester

This protocol describes the conversion of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid to its amine-reactive NHS ester.

Materials:

-

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas

-

Glass reaction vial with a magnetic stir bar

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry glass vial, dissolve 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

-

Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid NHS ester.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR and mass spectrometry.

Application of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid in Antimicrobial Assays: A Technical Guide

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The benzothiazole nucleus is a key structural motif in a variety of therapeutically active agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This application note focuses on the antimicrobial potential of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid and its analogs, providing detailed protocols for antimicrobial susceptibility testing and exploring the potential mechanisms of action.

Antimicrobial Activity of Benzothiazole Derivatives

While specific data for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is not extensively available in the public domain, the broader family of benzothiazole derivatives has demonstrated significant efficacy against a range of pathogenic microorganisms. The antimicrobial activity is influenced by the nature and position of substituents on the benzothiazole core.

Data Summary of Related Benzothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected bacterial and fungal strains, as reported in the literature. This data provides a comparative baseline for the expected activity of novel derivatives.

| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Derivative Series 1 | Staphylococcus aureus | 25 - 200 | Kanamycin | Not Specified |

| Bacillus subtilis | 25 - 200 | Kanamycin | Not Specified | |

| Escherichia coli | 25 - 100 | Kanamycin | Not Specified | |

| Candida albicans | 50 - >200 | Not Specified | Not Specified | |

| Aspergillus niger | 100 - >200 | Not Specified | Not Specified | |

| Derivative Series 2 | Staphylococcus aureus | 3.125 - 6.25 | Ciprofloxacin | 6.25 |

| Escherichia coli | 6.25 - 12.5 | Ciprofloxacin | 6.25 | |

| Derivative Series 3 | Candida krusei | 8 - 16 | Fluconazole | 64 |

| Candida parapsilosis | 8 - 16 | Not Specified | Not Specified |

Note: The data presented is a compilation from various studies on different benzothiazole derivatives and is intended for comparative purposes.[1][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a test compound against bacterial and fungal strains.[6][7][8]

Materials:

-

Test compound (e.g., 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

-

Standardized inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth medium only)

-

Spectrophotometer (for OD measurement)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Positive Control: Wells containing a standard antibiotic at known inhibitory concentrations.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Signaling Pathways and Mechanisms of Action

The antimicrobial mechanism of action for benzothiazole derivatives is thought to be multifactorial, often involving the inhibition of essential microbial enzymes.[3] Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes crucial for bacterial and fungal survival.

Potential Bacterial Targets:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

-

Dihydropteroate Synthase (DHPS): This enzyme is involved in the folic acid synthesis pathway, which is vital for bacterial growth.

Potential Fungal Targets:

-

Lanosterol 14α-demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Hypothesized Signaling Pathway for Antimicrobial Action

Caption: Hypothesized mechanism of antimicrobial action.

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid belongs to a class of compounds with established antimicrobial potential. The provided protocols offer a standardized approach to evaluate its efficacy against a panel of clinically relevant microorganisms. Further investigation into its specific mechanism of action will be crucial for its development as a potential therapeutic agent. The exploration of structure-activity relationships within the benzothiazole scaffold continues to be a promising avenue for the discovery of novel and potent antimicrobial drugs.

References

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. jchr.org [jchr.org]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. protocols.io [protocols.io]

- 9. rr-asia.woah.org [rr-asia.woah.org]

Application Notes and Protocols: 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid as a Versatile Scaffold for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid as a key building block in the synthesis of novel anticancer agents. This document details synthetic methodologies, presents biological activity data, and outlines experimental protocols for the evaluation of derived compounds.

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] The unique structural features of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, possessing both a reactive hydroxyl group and a carboxylic acid moiety, offer multiple points for chemical modification. This allows for the generation of diverse libraries of compounds with the potential to interact with various biological targets implicated in cancer progression. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[5][6]

Synthesis of Anticancer Agents

The synthesis of anticancer agents from 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid can be approached through several synthetic routes. The hydroxyl and carboxylic acid groups can be functionalized to introduce a variety of substituents, thereby modulating the pharmacological properties of the resulting molecules.

A plausible synthetic strategy involves the initial protection of the more reactive functional group, followed by modification of the other. For instance, the carboxylic acid can be esterified, and the hydroxyl group can then be alkylated or acylated to introduce diverse side chains. Subsequent hydrolysis of the ester can regenerate the carboxylic acid if required for biological activity or for further derivatization.

Alternatively, the carboxylic acid can be converted to an amide by coupling with various amines, a common strategy to enhance biological activity and improve pharmacokinetic profiles. The hydroxyl group can also be used as a handle for introducing moieties that can interact with specific biological targets.

Experimental Protocols

General Synthesis of 2-(Alkoxy/Aryloxy)-1,3-benzothiazole-6-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, where the hydroxyl group has been modified.

Materials:

-

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

-

Appropriate alkyl or aryl halide

-

Thionyl chloride (SOCl₂)

-

Desired amine

-

Dry solvents (e.g., DMF, DCM)

-

Base (e.g., Triethylamine, K₂CO₃)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Protection of the Carboxylic Acid (Esterification):

-

Suspend 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (1 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

-

-

Alkylation/Arylation of the Hydroxyl Group:

-

Dissolve the methyl 2-hydroxy-1,3-benzothiazole-6-carboxylate (1 eq.) in a suitable dry solvent like DMF.

-

Add a base such as potassium carbonate (1.5 eq.).

-

Add the desired alkyl or aryl halide (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at 60-80°C for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product, which can be purified by column chromatography.

-

-

Hydrolysis of the Ester:

-

Dissolve the ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (2 eq.) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the carboxylic acid.

-

-

Amide Coupling:

-

Suspend the resulting carboxylic acid (1 eq.) in dry DCM.

-

Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dry DCM and add it dropwise to a solution of the desired amine (1.2 eq.) and triethylamine (2 eq.) in dry DCM at 0°C.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the final compound by column chromatography.

-

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-